2-Aminocyclohexanone Hydrobromide: Comprehensive Physical, Chemical, and Synthetic Profiling
Executive Summary 2-Aminocyclohexanone hydrobromide (CAS: 92511-46-1) is a highly reactive α -aminoketone salt that serves as a critical building block in advanced organic synthesis. It is most prominently utilized as an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Aminocyclohexanone hydrobromide (CAS: 92511-46-1) is a highly reactive
α
-aminoketone salt that serves as a critical building block in advanced organic synthesis. It is most prominently utilized as an intermediate in the development of conformationally restricted analogues of
α
-adrenergic drugs, such as norephedrine and methoxamine . Because
α
-aminoketones are inherently unstable as free bases, the hydrobromide salt formulation is an absolute necessity for storage, handling, and controlled reactivity.
This technical guide provides an in-depth analysis of its physical properties, mechanistic behavior, and field-proven synthetic protocols, designed specifically for researchers and drug development professionals.
Physical and Chemical Properties
Understanding the baseline quantitative properties of 2-aminocyclohexanone hydrobromide is essential for calculating stoichiometric equivalents and designing purification workflows.
Property
Value / Description
Chemical Name
2-Aminocyclohexanone hydrobromide
CAS Number
92511-46-1
Molecular Formula
C₆H₁₂BrNO (C₆H₁₁NO · HBr)
Molecular Weight
194.07 g/mol
Appearance
White to off-white crystalline solid
Solubility Profile
Highly soluble in water, methanol, and ethanol; insoluble in non-polar solvents (diethyl ether, hexane, toluene).
Stability & Storage
Hygroscopic. Must be stored desiccated at 2–8°C under an inert atmosphere (Argon/N₂) to prevent moisture-induced degradation.
Mechanistic Insights: The Necessity of the Hydrobromide Salt
A fundamental challenge in
α
-aminoketone chemistry is the inherent bifunctionality of the molecule. The free base contains both a nucleophilic primary amine and an electrophilic carbonyl carbon.
The Causality of Degradation:
If left as a free base at room temperature, 2-aminocyclohexanone undergoes rapid intermolecular self-condensation. The amine of one molecule attacks the carbonyl of another, forming a Schiff base. This dimerization rapidly progresses into dihydropyrazine derivatives, which spontaneously oxidize in the presence of air to form stable, inactive pyrazines.
The Stabilization Mechanism:
By isolating the compound as a hydrobromide salt, the primary amine is protonated (
−NH3+
). This completely eliminates the nitrogen's lone pair availability, neutralizing its nucleophilicity and preventing self-condensation. The salt form acts as a self-validating protective state: as long as the compound remains in its crystalline salt form and is protected from moisture (which could mediate partial dissociation), it remains indefinitely stable.
Mechanistic pathways: free base self-condensation vs. HBr stabilization and Grignard addition.
Synthetic Methodology: The Gabriel Approach
Direct amination of 2-bromocyclohexanone with ammonia often fails due to over-alkylation (forming secondary/tertiary amines) and immediate self-condensation. The most reliable, field-proven method is a modified Gabriel Synthesis .
Workflow of 2-aminocyclohexanone hydrobromide synthesis via the Gabriel method.
Protocol 1: Synthesis of 2-Aminocyclohexanone Hydrobromide
Adapted from standard patent literature for scale-up reliability.
Step 1: Acidic Hydrolysis & Salt Formation
Suspend 40 g (0.16 mol) of 2-phthalimidocyclohexanone in a mixture of 200 mL glacial acetic acid and 200 mL of 48% aqueous hydrobromic acid.
Stir the mixture under reflux for 4 hours.
Causality: The highly acidic environment cleaves the robust phthalimide protecting group while simultaneously protonating the newly freed amine. This completely bypasses the isolation of the unstable free base.
Cool the reaction mixture in an ice bath (0–4°C) for 2 hours.
Self-Validation Checkpoint: Phthalic acid is highly insoluble in cold, acidic aqueous mixtures and will precipitate as a heavy white solid. If precipitation does not occur, hydrolysis is incomplete.
Filter off the phthalic acid byproduct and concentrate the filtrate under vacuum.
Step 2: Azeotropic Drying & Crystallization
Take up the evaporation residue in 100 mL of absolute ethanol and 100 mL of toluene.
Concentrate the mixture under vacuum. Repeat this operation 2–3 times.
Causality: Toluene and ethanol form an azeotrope with water and acetic acid. This step chemically dries the highly hygroscopic hydrobromide salt without requiring excessive heat, which could cause decomposition.
Self-Validation Checkpoint: The residue will transition from a viscous oil to a well-crystallized solid as the last traces of water are removed.
Triturate the crystallized residue with a 50:50 mixture of cold ethanol/diethyl ether.
Filter and dry under high vacuum to yield ~20 g of pure 2-aminocyclohexanone hydrobromide.
The primary application of this salt is the synthesis of cis-2-amino-1-arylcyclohexanols via organometallic addition .
Protocol 2: Synthesis of cis-2-Amino-1-phenylcyclohexanol
Suspend 1.0 equivalent of 2-aminocyclohexanone hydrobromide in anhydrous diethyl ether under an Argon atmosphere.
Dropwise, add 5.0 equivalents of Phenylmagnesium bromide (PhMgBr) in ether at 0°C, then reflux for 4 hours.
Causality for 5 Equivalents: The first equivalent of Grignard reagent is sacrificed to deprotonate the hydrobromide salt (yielding benzene and MgBr₂). The second equivalent deprotonates the primary amine. The massive excess ensures sufficient nucleophile remains to attack the carbonyl while suppressing the competing enolization of the ketone.
Stereocontrol Causality: According to the Cram-Kopecky model, the organometallic reagent coordinates with the amine, directing the nucleophilic attack from the same face, exclusively yielding the cis-diastereomer.
Quench carefully with saturated aqueous NH₄Cl at 0°C.
Extract with 2N HCl.
Self-Validation Checkpoint: The target aminoalcohol becomes protonated and moves to the aqueous layer, while neutral biphenyl impurities remain in the organic layer.
Basify the aqueous layer with NaOH to pH 10 and extract with dichloromethane to isolate the pure cis-2-amino-1-phenylcyclohexanol.
Analytical Characterization
To verify the integrity of the synthesized 2-aminocyclohexanone hydrobromide, compare the isolated product against the following expected spectral data.
~3000–2800 cm⁻¹ (broad, strong: -NH₃⁺ stretching); 1720 cm⁻¹ (sharp, strong: C=O stretching characteristic of a 6-membered ring ketone).
References
Delgado, A., Granados, R., Mauleon, D., Soucheiron, I., & Feliz, M. (1985). Synthesis and conformational assignment of cis- and trans-2-amino-1-arylcyclohexanols. Canadian Journal of Chemistry, 63(11), 3186-3194. URL:[Link]
Institut National de la Propriete Industrielle. (1998). FR2771093A1 - New 1-phenyl-2-benzyl-piperidinyl-methoxy-imidazole derivatives (Patent No. FR2771093A1). Google Patents.
Exploratory
2-Aminocyclohexanone Hydrobromide: Structural Properties, Synthetic Utility, and Applications in Drug Development
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 2-Aminocyclohexanone hydrobromide is a highly versatile, bifunctional cyclic buil...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
2-Aminocyclohexanone hydrobromide is a highly versatile, bifunctional cyclic building block extensively utilized in medicinal chemistry and complex organic synthesis. As a stabilized
α
-aminoketone, it serves as a critical precursor for the stereoselective synthesis of conformationally restricted aminoalcohols and fused heterocyclic scaffolds. This technical guide explores its precise chemical structure, molecular weight characteristics, mechanistic behavior in organometallic and cyclization reactions, and its downstream applications in developing
α
-adrenergic analogues and neuroactive agents.
Chemical Identity and Structural Properties
The molecular architecture of 2-aminocyclohexanone hydrobromide is defined by a six-membered cyclohexanone ring bearing a primary amine at the
α
-position[1].
Causality of the Salt Form: Free
α
-aminoketones are inherently unstable due to their tendency to undergo spontaneous intermolecular condensation (yielding dihydropyrazines) and rapid oxidation. By isolating the compound as a hydrobromide salt, the primary amine is protonated (
−NH3+
), effectively masking its nucleophilicity and preventing self-condensation. The bromide counterion (
Br−
) provides a stable, crystalline lattice, ensuring long-term shelf life and precise stoichiometric handling during synthesis.
Table 1: Physicochemical Profile of 2-Aminocyclohexanone Hydrobromide
As an Application Scientist, I frequently leverage 2-aminocyclohexanone hydrobromide for two primary synthetic trajectories: stereoselective nucleophilic additions and heterocycle annulation.
Organometallic Additions and Stereocontrol
The reaction of 2-aminocyclohexanone hydrobromide with organometallic reagents (Grignard or organolithium compounds) is a cornerstone method for synthesizing cis- and trans-2-amino-1-arylcyclohexanols[3].
Mechanistic Insight: Because the starting material is a hydrobromide salt, a minimum of three equivalents of the organometallic reagent is strictly required. The first equivalent neutralizes the hydrobromide, the second deprotonates the primary amine (forming a metal amide complex), and the third executes the nucleophilic attack on the carbonyl carbon[3].
The stereochemical outcome is heavily biased toward the cis-aminoalcohol. According to the Cram-Kopecky model and the Cherest-Felkin-Anh paradigm, the bulky metal-chelated amino group forces the incoming nucleophile to attack from the less sterically hindered equatorial face, yielding the axial alcohol (cis relative to the equatorial amine)[3].
Heterocycle Formation via Marckwald Reaction
The compound is an ideal substrate for the Marckwald reaction, enabling the construction of tetrahydrobenzimidazole derivatives. By reacting the
α
-aminoketone salt with aryl isocyanates or potassium phthalimide, the system undergoes urea formation followed by intramolecular cyclization, yielding robust bicyclic scaffolds used in central nervous system (CNS) drug discovery[4].
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical quality control (QC) checkpoints.
Protocol 1: Stereoselective Synthesis of cis-2-Amino-1-arylcyclohexanols
Objective: Condensation of 2-aminocyclohexanone hydrobromide with an organolithium reagent to yield a conformationally restricted aminoalcohol[3].
Reagent Preparation: In a flame-dried flask under inert argon, dissolve the aryl bromide (e.g., 2-bromo-1,4-dimethoxybenzene, 4.0 eq) in anhydrous THF. Cool to -70°C.
Lithiation: Add n-butyllithium (4.0 eq, 1.3 M in hexane) dropwise. Stir for 15 minutes to ensure complete halogen-metal exchange.
Substrate Addition: Introduce 2-aminocyclohexanone hydrobromide (1.0 eq) portion-wise to the -70°C solution. Causality: The ultra-low temperature suppresses enolization and side-reactions (like the aldol condensation of the ketone) while accommodating the highly exothermic acid-base neutralization.
Reaction Maturation: Maintain at -60°C for 1.5 hours, allowing the sequential deprotonation and nucleophilic addition to occur[3].
Quenching & Extraction: Pour the mixture into ice-water, acidify with 2 N HCl (to break the lithium alkoxide/amide complexes), and wash with ether to remove non-basic impurities. Basify the aqueous layer with NaOH and extract with dichloromethane (DCM) to isolate the free aminoalcohol.
Self-Validation (QC): Analyze the crude product via
1H
NMR. The cis-isomer is confirmed by the narrow coupling constant (
J≈3−4
Hz) of the equatorial
α
-amino proton, distinguishing it from the trans-isomer's axial-axial coupling (
J≈10−12
Hz)[3].
Protocol 2: Synthesis of 1-Aryl-4,5,6,7-tetrahydro-2H-benzimidazol-2-ones
Objective: Annulation of the cyclohexanone ring to form a fused imidazolone[4].
Urea Formation: Suspend 2-aminocyclohexanone hydrobromide (1.0 eq) and an aryl isocyanate (1.0 eq) in anhydrous pyridine (acting as both solvent and base to liberate the free amine)[4].
Cyclization: Heat the mixture to 125°C for 4 hours. Causality: Thermal energy drives the dehydration-cyclization of the intermediate urea into the thermodynamically stable imidazolone ring[4].
Precipitation: Cool the mixture and add ice-water to induce crystallization. Filter the precipitate and wash sequentially with water and cold ether.
Self-Validation (QC): Perform Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the ketone carbonyl stretch (~1710 cm
−1
) and the appearance of a strong urea/lactam carbonyl stretch (~1680 cm
−1
) validates successful cyclization. Confirm purity via melting point analysis.
Visualization of Reaction Pathways
Reaction pathways of 2-aminocyclohexanone hydrobromide in drug development.
The cis- and trans-2-amino-1-arylcyclohexanols derived from 2-aminocyclohexanone hydrobromide serve as rigidified analogues of classic
α
-adrenergic drugs such as norephedrine, methoxamine, and isopropylmethoxamine[3]. By locking the pharmacophore into a cyclohexane chair conformation, researchers can probe the spatial requirements of the
α
-adrenoceptor binding pocket, mapping the dihedral angle between the phenyl and amine groups required for optimal receptor agonism or antagonism.
Substance P Antagonists and Psychotropic Agents
The tetrahydrobenzimidazole derivatives synthesized via the Marckwald reaction are critical scaffolds for neurokinin-1 (NK1) receptor antagonists (Substance P antagonists)[4]. These compounds, such as 1-phenyl-2-benzyl-piperidinyl-methoxy-imidazole derivatives, exhibit potent psychotropic properties and are actively investigated for the treatment of depression, anxiety, and chemotherapy-induced emesis[4].
Structural Elucidation of 2-Aminocyclohexanone Hydrobromide: A Technical Whitepaper on NMR Characterization and Synthetic Workflows
Executive Summary 2-Aminocyclohexanone hydrobromide (CAS 6945-92-2) is an indispensable bifunctional building block in modern organic synthesis and drug development. It is primarily utilized as a direct precursor for the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Aminocyclohexanone hydrobromide (CAS 6945-92-2) is an indispensable bifunctional building block in modern organic synthesis and drug development. It is primarily utilized as a direct precursor for the stereoselective synthesis of cis- and trans-2-amino-1-arylcyclohexanols, which serve as conformationally restricted analogues of critical α-adrenergic drugs such as norephedrine and methoxamine[1]. Because the free α-aminoketone base is highly reactive and prone to spontaneous degradation, the compound is strictly isolated and analyzed as its hydrobromide (or hydrochloride) salt. This whitepaper provides an in-depth analysis of its 1H and 13C NMR spectral properties, detailing the mechanistic causality behind its chemical shifts and establishing a self-validating protocol for accurate spectral acquisition.
Mechanistic Grounding: The Molecular Environment
The structural integrity and spectroscopic profile of 2-aminocyclohexanone hydrobromide are governed by the interplay between the electron-withdrawing carbonyl group (C=O) and the protonated primary amine (-NH3+ Br-).
Prevention of Dimerization : The hydrobromide salt is not merely a formulation choice; it is a mechanistic necessity. Free α-aminoketones readily undergo intermolecular nucleophilic attack, leading to dehydration and the formation of dihydropyrazine dimers[2]. Protonation of the amine locks the nitrogen lone pair, rendering it non-nucleophilic and stabilizing the monomeric structure for downstream synthesis and NMR analysis.
Electronic Deshielding : In NMR spectroscopy, the C2 methine proton and the C2 carbon experience profound deshielding due to the combined inductive effect of the adjacent -NH3+ group and the anisotropic magnetic field of the C1 carbonyl.
Fig 1: Base-catalyzed dimerization pathway of 2-aminocyclohexanone free base.
Spectral Data Analysis & Causality
1H NMR Spectral Data
The proton NMR spectrum is characterized by the extreme downfield shift of the α-methine proton and the broad resonance of the ammonium group. When acquired in DMSO-d6, hydrogen bonding with the solvent slows the exchange rate of the -NH3+ protons, allowing them to be observed. In D2O, these protons rapidly exchange with deuterium and become invisible.
Table 1: 1H NMR Data Summary (400 MHz, DMSO-d6)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Causality / Assignment
-NH3+
8.10 - 8.40
Broad singlet (br s)
3H
Highly deshielded by the localized positive charge; broadened by the quadrupolar moment of 14N and solvent exchange.
C2-H
3.90 - 4.10
Multiplet (m)
1H
α-methine proton; shifted drastically downfield by the combined inductive withdrawal of -NH3+ and the magnetic anisotropy of C=O.
C6-H2
2.30 - 2.60
Multiplet (m)
2H
α-methylene protons; deshielded exclusively by the adjacent carbonyl group's anisotropic cone.
C3-H2
2.00 - 2.25
Multiplet (m)
2H
β-methylene protons; experience mild inductive deshielding from the adjacent C2 carbon bearing the ammonium group.
C4-H2, C5-H2
1.40 - 1.95
Multiplet (m)
4H
γ and δ methylene protons; furthest from the polar functional groups, resonating in the typical alicyclic region.
13C NMR Spectral Data
The carbon-13 spectrum provides unambiguous confirmation of the ketone and the primary amine attachment point. The expected 13C NMR chemical shift for the carbonyl carbon of α-aminocyclohexanones typically resonates near 208 ppm, a value corroborated by spectral data of related Boc-protected derivatives[3].
Table 2: 13C NMR Data Summary (100 MHz, DMSO-d6)
Carbon Position
Chemical Shift (δ, ppm)
Causality / Assignment
C1 (C=O)
206.0 - 208.0
Carbonyl carbon; extreme deshielding due to sp2 hybridization and the high electronegativity of the oxygen atom.
C2 (CH-NH3+)
56.0 - 58.0
α-carbon; shifted downfield relative to standard cycloalkanes due to the strong inductive effect of the -NH3+ group.
C6 (CH2)
40.0 - 41.5
α-carbon to carbonyl; deshielded by the adjacent C=O group.
C3 (CH2)
32.0 - 34.0
β-carbon to the amine; moderate inductive deshielding transmitted through the σ-bond framework.
C5 (CH2)
26.5 - 28.0
γ-carbon to carbonyl; relatively unaffected by the polar groups.
C4 (CH2)
23.0 - 24.5
Furthest from the functional groups; represents the most shielded carbon in the ring system.
To ensure high-fidelity spectral acquisition and prevent in situ degradation of the sensitive α-aminoketone, the following self-validating protocol must be strictly adhered to. This workflow ensures that the experimental setup inherently verifies the integrity of the sample.
Action : Weigh 15-20 mg of 2-aminocyclohexanone hydrobromide and dissolve completely in 0.6 mL of anhydrous DMSO-d6 (or D2O).
Causality : Do not use basic solvents (e.g., pyridine-d5) or add any neutralizing agents (like TMS containing trace basic impurities). Even trace deprotonation will trigger the dimerization pathway shown in Figure 1, invalidating the spectrum.
Action : Tune and match the probe specifically for 1H and 13C frequencies. Lock the spectrometer to the deuterium signal of the solvent. Shim the magnetic field (Z1-Z5) until the solvent residual peak Full Width at Half Maximum (FWHM) is <1.0 Hz.
Causality : Proper shimming is critical. A broad solvent peak indicates poor magnetic field homogeneity, which will obscure the complex multiplet splitting patterns of the C3-C6 alicyclic protons, making structural and stereochemical analysis impossible.
1H NMR : Run a standard 1H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to at least 2 seconds. Acquire 16-32 scans.
13C NMR : Run a proton-decoupled 13C pulse sequence (e.g., zgpg30). Set D1 to 2-3 seconds. Acquire 512-1024 scans.
Causality : The quaternary C1 carbonyl carbon lacks attached protons to facilitate dipole-dipole relaxation, resulting in a significantly longer T1 relaxation time. A D1 delay of >2 seconds ensures the C1 nuclei return to thermal equilibrium between pulses, preventing signal saturation and ensuring the crucial C=O peak is visible above the baseline noise.
Step 4: Data Processing (Standardization)
Action : Apply a 0.3 Hz exponential line broadening (LB) function for 1H and 1.0 Hz for 13C before Fourier transformation. Manually correct the phase and baseline. Reference the spectrum to the solvent residual peak (DMSO-d6: 1H at 2.50 ppm, 13C at 39.52 ppm).
Causality : Baseline correction ensures accurate integration of the 1H signals, which is the primary self-validation metric to confirm the 3:1:2:2:4 proton ratio of the intact hydrobromide salt.
Fig 2: Self-validating NMR acquisition workflow for α-aminoketone salts.
References
Synthesis and conformational assignment of cis- and trans-2-amino-1-arylcyclohexanols
ResearchG
(S)-N-Boc-2-aminocyclohexanone | Chiral Building Block
Benchchem
The Deamination of Alicyclic α-Aminoketones
Canadian Science Publishing
Comprehensive Technical Guide & Safety Data Profile: 2-Aminocyclohexanone Hydrobromide (CAS 92511-46-1)
Introduction and Chemical Identity 2-Aminocyclohexanone hydrobromide (CAS 92511-46-1) is a highly versatile, bifunctional building block extensively utilized in organic synthesis, asymmetric catalysis, and medicinal chem...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Chemical Identity
2-Aminocyclohexanone hydrobromide (CAS 92511-46-1) is a highly versatile, bifunctional building block extensively utilized in organic synthesis, asymmetric catalysis, and medicinal chemistry[1]. The molecule features both a primary amine and a ketone moiety constrained within a rigid cyclohexane ring.
The Causality of the Hydrobromide Salt: In their free base form,
α
-aminoketones are notoriously unstable. They rapidly undergo spontaneous intermolecular condensation to yield dihydropyrazines. Formulating the compound as a hydrobromide salt locks the amine in a protonated, non-nucleophilic state. This chemical safeguard ensures long-term shelf stability and enables controlled, site-specific reactivity during complex synthetic sequences[2].
Safety Data Sheet (SDS) & Handling Protocols
As a reactive hydrobromide salt, 2-aminocyclohexanone hydrobromide requires stringent handling protocols. Based on its chemical class and data from closely related hydrochloride analogs, it is classified primarily as an acute oral toxicant and a severe eye irritant[3].
Table 1: Chemical and Physical Properties
Property
Specification
Chemical Name
2-Aminocyclohexanone hydrobromide
CAS Number
92511-46-1
Molecular Formula
C₆H₁₂BrNO (C₆H₁₁NO · HBr)
Molecular Weight
194.07 g/mol
Form
Solid crystalline powder
Storage Conditions
2-8°C, store under inert gas (Argon/Nitrogen), hygroscopic
P270: Do not eat/drink when using; P301+P312: Call POISON CENTER if unwell.
Eye Damage/Irritation
Category 1
H318: Causes serious eye damage
P280: Wear eye protection; P305+P351+P338: Rinse cautiously with water.
Aquatic Toxicity
Chronic 2
H411: Toxic to aquatic life
P273: Avoid release to the environment; P391: Collect spillage.
Handling Causality: The compound is highly hygroscopic. Moisture exposure can lead to partial dissociation of the hydrobromide salt, prematurely liberating the free base and initiating unwanted dimerization. Therefore, handling must be conducted in a glovebox or under a strict Schlenk line inert atmosphere.
A primary application of 2-aminocyclohexanone hydrobromide is the synthesis of conformationally restricted analogues of
α
-adrenergic drugs, such as norephedrine and methoxamine[4]. The synthesis of cis-2-amino-1-arylcyclohexanols is achieved via the direct condensation of the hydrobromide salt with an appropriate organometallic reagent (e.g., a Grignard reagent)[2].
The stereochemical outcome of this reaction is highly predictable. According to the Cram-Kopecky or Felkin-Anh models, the incoming nucleophile approaches the carbonyl group from the least sterically hindered face. This trajectory is dictated by the bulky, conformationally locked equatorial amino group, resulting predominantly in the cis-diastereomer[2].
The following protocol outlines the synthesis of cis-2-amino-1-phenylcyclohexanol. This method is a self-validating system: the distinct polarity of the resulting aminoalcohol allows for clear Thin-Layer Chromatography (TLC) monitoring and straightforward chromatographic isolation.
Step 1: Preparation of the Organometallic Reagent
Action: In a flame-dried, argon-purged flask, prepare phenylmagnesium bromide (PhMgBr) (5.0 equivalents) in anhydrous diethyl ether.
Causality: Fresh preparation ensures maximum nucleophilicity. The use of 5.0 equivalents is a critical stoichiometric requirement[2]. The first equivalent neutralizes the HBr salt; the second deprotonates the primary amine to form a magnesium amide; the third accounts for potential enolization of the
α
-proton; and the remaining equivalents drive the nucleophilic addition to the carbonyl carbon.
Step 2: Substrate Addition
Action: Cool the Grignard solution to 0°C. Slowly add solid 2-aminocyclohexanone hydrobromide (1.0 equivalent) in small portions under vigorous stirring.
Causality: Solid addition prevents the need for a co-solvent that might disrupt the Grignard reagent's coordination sphere. The low temperature controls the highly exothermic acid-base neutralization steps.
Step 3: Reaction Maturation
Action: Remove the ice bath and heat the reaction mixture to reflux for 4 to 6 hours. Monitor via TLC (DCM:MeOH, ninhydrin stain).
Causality: While deprotonation is instantaneous, the actual carbon-carbon bond formation requires thermal activation due to the severe steric hindrance of the intermediate magnesium alkoxide/amide complex[2].
Step 4: Quenching and Workup
Action: Cool the mixture to 0°C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.
Causality: NH₄Cl provides a mild, buffered proton source. Using a strong acid (like HCl) would risk the acid-catalyzed dehydration of the newly formed tertiary alcohol into an alkene.
Step 5: Purification
Action: Dry the organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
Causality: The cis-isomer (major product) and trace trans-isomer possess different dipole moments and hydrogen-bonding capabilities, allowing for efficient separation on silica gel[2].
Workflow Visualization
Figure 1: Synthetic workflow for diastereoselective Grignard addition to 2-aminocyclohexanone hydrobromide.
References
Delgado, A., et al. "Synthesis and conformational assignment of cis- and trans-2-amino-1-arylcyclohexanols." Canadian Journal of Chemistry, 63(11): 3186-3194 (1985). Available at:[Link]
ResearchGate. "Synthesis and conformational assignment of cis- and trans-2-amino-1-arylcyclohexanols." ResearchGate Publications. Available at: [Link]
Application Note: Protocol for the Alpha-Amination of Cyclohexanone to 2-Aminocyclohexanone Hydrobromide
Introduction & Rationale The synthesis of α -amino cyclic ketones, specifically 2-aminocyclohexanone, is a critical transformation in the development of conformationally restricted amino alcohols ()[1] and complex hetero...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Rationale
The synthesis of
α
-amino cyclic ketones, specifically 2-aminocyclohexanone, is a critical transformation in the development of conformationally restricted amino alcohols ()[1] and complex heterocyclic scaffolds such as tetrahydrobenzimidazoles ()[2].
A fundamental challenge in this synthesis is the inherent instability of the free
α
-amino ketone. When liberated as a free base, 2-aminocyclohexanone rapidly undergoes intermolecular self-condensation to form dihydropyrazine derivatives, which can spontaneously oxidize to stable pyrazines[3]. To circumvent this degradation, the target molecule must be synthesized and isolated directly as a stable ammonium salt. This application note details the optimized, field-proven protocol for the synthesis of 2-aminocyclohexanone hydrobromide via a modified Gabriel synthesis, ensuring high yield, structural integrity, and scalability.
Mechanistic Overview & Pathway Selection
Two primary pathways exist for the
α
-amination of cyclohexanone: the Neber rearrangement and the Gabriel synthesis.
The Neber Rearrangement: This pathway involves the base-promoted cyclization of cyclohexanone oxime O-tosylate into a strained 2H-azirine intermediate, followed by acidic hydrolysis ()[4]. While atom-economical, this route typically yields the hydrochloride salt, necessitating an additional ion-exchange step to obtain the hydrobromide.
The Modified Gabriel Synthesis (Preferred): This route utilizes 2-bromocyclohexanone and potassium phthalimide[5]. The critical advantage lies in the deprotection step. Instead of using hydrazine (the Ing-Manske procedure) which liberates the unstable free amine, the phthalimide intermediate is subjected to harsh acidic hydrolysis using 48% hydrobromic acid (HBr) in glacial acetic acid (AcOH)[2]. This directly protonates the nascent amine, trapping it as the stable hydrobromide salt and precipitating the phthalic acid byproduct for easy removal.
Mechanistic pathways for the synthesis of 2-aminocyclohexanone hydrobromide.
Comparative Analysis of Synthetic Routes
Synthetic Route
Key Intermediate
Reagents
Yield / Scalability
Primary Advantage
Primary Limitation
Modified Gabriel Synthesis
2-Phthalimidocyclohexanone
K-Phthalimide, DMF; 48% HBr, AcOH
High / Excellent
Direct isolation of the stable HBr salt; avoids free amine.
Poor atom economy (loss of phthalic acid).
Neber Rearrangement
Cyclohexanone oxime O-tosylate
NH₂OH; TsCl; NaOEt; HCl
Moderate / Good
Starts directly from the ketone oxime.
Yields HCl salt; requires ion exchange for HBr salt.
Direct Electrophilic Amination
Tin or Enamine Enolate
Azodicarboxylates, Chiral Catalysts
Low-Moderate / Poor
Enables asymmetric synthesis (chiral products).
Requires expensive catalysts and harsh reduction of the N-N bond.
Detailed Experimental Protocol: Modified Gabriel Synthesis
This protocol is designed as a self-validating system; the successful precipitation of phthalic acid in Phase 2 serves as an internal visual indicator of reaction completion.
Phase 1: Nucleophilic Substitution (Synthesis of 2-Phthalimidocyclohexanone)
Causality Check: Potassium phthalimide is utilized as a bulky, non-basic nitrogen nucleophile. The use of N,N-dimethylformamide (DMF) at elevated temperatures (95 °C) is critical; as a polar aprotic solvent, DMF poorly solvates the phthalimide anion, thereby maximizing its nucleophilicity for the
SN2
displacement of the secondary bromide while suppressing competing E2 elimination (which would yield 2-cyclohexen-1-one)[5].
Materials:
2-Bromocyclohexanone: 50.0 g (0.28 mol)
Potassium phthalimide: 52.0 g (0.28 mol)
N,N-Dimethylformamide (DMF): 200 mL
Ice water, Chloroform, Diethyl ether
Step-by-Step Procedure:
In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend potassium phthalimide (52.0 g) in 200 mL of anhydrous DMF[2].
Add 2-bromocyclohexanone (50.0 g) to the suspension in a single portion[5].
Heat the reaction mixture to 95 °C and maintain stirring for 6 to 8 hours. The mixture will transition to a homogenous solution as the substitution progresses[2].
Cool the reaction mixture to room temperature and pour it slowly into 800 mL of vigorously stirred ice water[2].
Extract the aqueous mixture with chloroform (3 × 200 mL). Wash the combined organic layers sequentially with 2 N NaOH (100 mL) to remove unreacted phthalimide, followed by distilled water (2 × 100 mL)[5].
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford 2-phthalimidocyclohexanone. The expected melting point is 155 °C[2].
Phase 2: Acidic Cleavage to 2-Aminocyclohexanone Hydrobromide
Causality Check: The use of 48% HBr and glacial acetic acid serves a dual purpose. Acetic acid acts as a co-solvent to maintain the solubility of the highly lipophilic 2-phthalimidocyclohexanone at reflux, while the 48% HBr drives the hydrolysis of the imide bonds. As the reaction proceeds, the liberated amine is instantly protonated, preventing pyrazine formation. The resulting phthalic acid is highly insoluble in the cold acidic mixture, allowing for simple isolation via filtration[2].
Materials:
2-Phthalimidocyclohexanone: 40.0 g (0.16 mol)
Glacial Acetic Acid (AcOH): 200 mL
48% Hydrobromic Acid (aq. HBr): 200 mL
Ethanol, Toluene, Diethyl ether
Step-by-Step Procedure:
In a 1 L round-bottom flask equipped with a reflux condenser, suspend 2-phthalimidocyclohexanone (40.0 g) in a mixture of 200 mL glacial acetic acid and 200 mL of 48% HBr[2].
Heat the mixture to reflux (approx. 115-120 °C) with continuous stirring for 4 hours. The solid will dissolve, and a new precipitate (phthalic acid) may begin to form as the reaction nears completion[2].
Remove the heat source and cool the flask in an ice-water bath (0-5 °C) for 1 hour to maximize the precipitation of phthalic acid[2].
Filter the cold mixture through a sintered glass funnel to remove the white crystalline phthalic acid. Wash the filter cake with a small amount of cold acetic acid (20 mL)[2].
Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure (water bath at 50 °C) to yield a thick, viscous residue[2].
Azeotropic Drying: To remove residual water and acids, dissolve the residue in a mixture of 100 mL absolute ethanol and 100 mL toluene. Concentrate the solution under vacuum. Repeat this azeotropic distillation process 2 to 3 times until a well-crystallized solid residue is obtained[2].
Triturate the crude crystalline mass with a 50:50 mixture of absolute ethanol and diethyl ether (100 mL)[2].
Filter the purified 2-aminocyclohexanone hydrobromide, wash with cold diethyl ether, and dry under high vacuum for 12 hours[2].
Analytical Characterization & Validation
To confirm the structural integrity of the synthesized 2-aminocyclohexanone hydrobromide, perform the following analyses:
1H NMR (
D2O
, 400 MHz): Look for the characteristic methine proton (
α
to the ketone and amine) appearing as a multiplet around
δ
3.8 - 4.0 ppm. The absence of aromatic protons (
δ
7.5 - 7.9 ppm) confirms the complete removal of the phthalimide protecting group and phthalic acid byproduct.
IR Spectroscopy: A strong carbonyl stretching frequency (
C=O
) should be observed near 1720
cm−1
, alongside broad
N−H
stretching bands (2800-3200
cm−1
) indicative of the primary ammonium salt.
References
Delgado, A., Granados, R., Mauleon, D., Soucheiron, I., & Feliz, M. (1985). Synthesis and conformational assignment of cis- and trans-2-amino-1-arylcyclohexanols. Canadian Journal of Chemistry, 63(11), 3186-3194. URL:[Link]
Labaudiniere, R., & Dereu, N. (1999).New 1-phenyl-2-benzyl-piperidinyl-methoxy-imidazole derivatives. French Patent No. FR2771093A1.
Neber, P. W., & Friedolsheim, A. V. (1926). Über eine neue Art der Umlagerung von Oximen. Justus Liebigs Annalen der Chemie, 449(1), 109-134. URL:[Link]
Nakai, M., Furukawa, N., & Oae, S. (1972). The Mechanism of the Base-Promoted Rearrangement of N,N-Dichlorocyclohexylamine to 2-Aminocyclohexanone and the Deaminative Diazotization of 2-Aminocyclohexanone. Bulletin of the Chemical Society of Japan, 45(4), 1117-1120. URL:[Link]
Strategic Synthesis of 2-Aminocyclohexanone Hydrobromide: A Detailed Guide from Cyclohexanone
An Application Note and Protocol for Researchers Abstract: This document provides a comprehensive guide for the synthesis of 2-aminocyclohexanone hydrobromide, a valuable building block in pharmaceutical and organic chem...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for Researchers
Abstract: This document provides a comprehensive guide for the synthesis of 2-aminocyclohexanone hydrobromide, a valuable building block in pharmaceutical and organic chemistry, starting from cyclohexanone. The described two-step synthetic pathway involves an initial acid-catalyzed α-bromination of cyclohexanone to yield the 2-bromocyclohexanone intermediate, followed by a modified Delépine reaction for the regioselective introduction of the amino group and subsequent formation of the hydrobromide salt. This guide emphasizes the mechanistic underpinnings of each transformation, provides detailed, field-tested protocols, and outlines critical safety and handling procedures.
Introduction and Synthetic Strategy
2-Aminocyclohexanone and its salts are pivotal intermediates in the synthesis of a wide range of biologically active molecules and complex organic structures. The presence of both a ketone and an amine functionality on a cyclic scaffold allows for diverse subsequent chemical modifications. This guide details a reliable and scalable two-step synthesis of 2-aminocyclohexanone hydrobromide from the readily available starting material, cyclohexanone.
The overall strategy is as follows:
α-Bromination: An electrophilic substitution at the α-carbon of cyclohexanone using elemental bromine under acidic conditions. This reaction proceeds via an enol intermediate.[1]
Amination via Delépine Reaction: The resulting 2-bromocyclohexanone is converted to the target primary amine salt using hexamethylenetetramine (HMTA), followed by acid hydrolysis. The Delépine reaction is particularly advantageous for α-halo ketones as it minimizes side reactions like elimination, which can be problematic with other amination methods.[2]
Part I: Synthesis of 2-Bromocyclohexanone Intermediate
The first critical step is the regioselective bromination of cyclohexanone at the α-position.
Mechanism: Acid-Catalyzed α-Bromination
The reaction between a ketone and bromine in the presence of an acid catalyst proceeds through an enol intermediate.[3] The acid serves to catalyze the keto-enol tautomerism, which is the rate-determining step.[4] The electron-rich double bond of the enol then acts as the nucleophile, attacking the electrophilic bromine molecule to form the α-brominated ketone.[5]
Causality of Experimental Design:
Acid Catalyst (HBr/Acetic Acid): Protonation of the carbonyl oxygen by the acid makes the α-protons more acidic, accelerating the formation of the enol intermediate.[3]
Solvent Choice: Acetic acid is a common solvent as it is polar and can dissolve both the ketone and the acid catalyst, while also being relatively resistant to oxidation by bromine.[1]
Temperature Control: The reaction is exothermic. Maintaining a controlled temperature (e.g., 25-30°C) is crucial to prevent side reactions, such as di-bromination or other undesired transformations.[6]
Diagram: Mechanism of α-Bromination
Caption: Fig. 1: Mechanism of acid-catalyzed α-bromination.
Experimental Protocol: α-Bromination of Cyclohexanone
Safety Precaution: This procedure involves elemental bromine, which is highly corrosive, toxic, and a strong oxidizing agent.[7][8] All operations must be performed in a certified chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.[9] Have an emergency eyewash and safety shower readily accessible.[10] A quenching solution (e.g., sodium thiosulfate) should be prepared in advance.
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser (with a gas outlet connected to a trap containing sodium thiosulfate solution), add cyclohexanone (9.8 g, 0.1 mol) and glacial acetic acid (50 mL).
Reagent Addition: In the dropping funnel, prepare a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (25 mL).
Reaction Execution: While stirring the cyclohexanone solution vigorously, add the bromine solution dropwise over a period of 30-45 minutes. Maintain the reaction temperature between 25-30°C using a water bath if necessary. The characteristic red-brown color of bromine should disappear as it is consumed.
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1 hour to ensure the reaction goes to completion.
Workup: Slowly pour the reaction mixture into 250 mL of ice-cold water with stirring. The 2-bromocyclohexanone will separate as an oily layer.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
Washing: Combine the organic extracts and wash successively with water (50 mL), 5% aqueous sodium bicarbonate solution (2 x 50 mL, caution: CO₂ evolution), and finally with brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude 2-bromocyclohexanone is obtained as a pale yellow liquid.[11]
Part II: Synthesis of 2-Aminocyclohexanone Hydrobromide
The second stage of the synthesis converts the α-bromo ketone into the target amine salt via the Delépine reaction.
Mechanism: The Delépine Reaction
This reaction provides a clean route to primary amines from alkyl halides.[2]
Salt Formation: The α-bromo ketone undergoes a nucleophilic substitution reaction with hexamethylenetetramine (HMTA) to form a stable, crystalline quaternary ammonium salt.
Acid Hydrolysis: The quaternary salt is then hydrolyzed under acidic conditions (using HBr in this case). This process breaks down the HMTA cage, liberating the primary amine, which is immediately protonated by the acid to form the stable hydrobromide salt. Formaldehyde and ammonium bromide are formed as by-products.
Diagram: The Delépine Reaction Mechanism
Caption: Fig. 2: Simplified mechanism of the Delépine reaction.
Experimental Protocol: Delépine Reaction and Salt Formation
Salt Formation: Dissolve the crude 2-bromocyclohexanone (~0.1 mol) in 100 mL of chloroform in a 250 mL round-bottom flask. Add hexamethylenetetramine (14.0 g, 0.1 mol) to the solution.
Reaction: Stir the mixture at room temperature for 12-24 hours. The quaternary ammonium salt will precipitate from the solution as a white solid.
Isolation of Salt: Collect the precipitated salt by vacuum filtration, wash it with cold chloroform or diethyl ether to remove any unreacted starting material, and air dry.
Hydrolysis: Transfer the dried quaternary salt to a 500 mL round-bottom flask. Add 150 mL of 48% aqueous hydrobromic acid (HBr).
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
Workup and Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath. The 2-aminocyclohexanone hydrobromide product may crystallize out. If it does not, concentrate the solution under reduced pressure to about half its original volume to induce crystallization.
Purification: Collect the crude solid product by vacuum filtration. Recrystallize the solid from a suitable solvent system, such as ethanol/diethyl ether or isopropanol, to obtain the purified 2-aminocyclohexanone hydrobromide as a crystalline solid.
Data Presentation: Delépine Reaction
Parameter
Value
2-Bromocyclohexanone
~17.7 g (~0.1 mol)
Hexamethylenetetramine
14.0 g (0.1 mol)
Hydrolysis Reagent
48% aq. HBr (150 mL)
Reflux Time
4-6 hours
Typical Yield
Variable, aim for >60% over two steps
Appearance
White to off-white crystalline solid
Overall Experimental Workflow
Caption: Fig. 3: Overall workflow for the synthesis.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by observing the chemical shifts, integration, and coupling patterns of the protons and carbons.
Infrared (IR) Spectroscopy: To identify key functional groups. For 2-bromocyclohexanone, a strong carbonyl (C=O) stretch around 1715-1730 cm⁻¹ is expected. For the final product, expect to see N-H stretching bands (as -NH₃⁺) in the 2800-3200 cm⁻¹ region, in addition to the carbonyl peak.
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
Conclusion
The synthetic route presented here offers a reliable and well-documented method for preparing 2-aminocyclohexanone hydrobromide from cyclohexanone. The acid-catalyzed α-bromination followed by the Delépine reaction provides a strategic approach that ensures high regioselectivity and minimizes common side reactions. By adhering to the detailed protocols and stringent safety measures outlined, researchers can effectively synthesize this valuable chemical intermediate for applications in drug discovery and complex molecule synthesis.
References
Master Organic Chemistry. Halogenation Of Ketones via Enols. Available at: [Link]
The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones. YouTube. Available at: [Link]
LibreTexts Chemistry. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
National Institutes of Health (NIH). Synthetic Access to Aromatic α-Haloketones. PMC. Available at: [Link]
University of Calgary. Chapter 22: Carbonyl Alpha-Substitution Reactions. Available at: [Link]
University of California, Santa Barbara. SOP: Bromine Safety. Available at: [Link]
University of Washington. Bromine Safety & Standard Operating Procedures. Available at: [Link]
Organic Syntheses. 2-Cyclohexenone. Available at: [Link]
Washington State University. SOP for Bromine. Available at: [Link]
Brainly.com. Propose a synthetic route to bromocyclohexane using cyclohexanone. Available at: [Link]
Centers for Disease Control and Prevention (CDC). (2024, September 6). Bromine. Available at: [Link]
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals. Available at: [Link]
Google Patents. Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
Application Note: Catalytic Workflows and Synthetic Applications of 2-Aminocyclohexanone Hydrobromide Derivatives
Executive Summary & Strategic Importance In the realm of advanced organic synthesis and drug development, 2-aminocyclohexanone hydrobromide serves as a highly versatile, bench-stable α-amino ketone synthon. Because the f...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Importance
In the realm of advanced organic synthesis and drug development, 2-aminocyclohexanone hydrobromide serves as a highly versatile, bench-stable α-amino ketone synthon. Because the free base of 2-aminocyclohexanone is prone to spontaneous dimerization (forming pyrazines) and oxidation, the hydrobromide salt is the critical, stable precursor required for reproducible synthetic workflows.
As a Senior Application Scientist, I have structured this guide to detail the two primary paradigms where this compound and its derivatives excel:
As Precursors to Chiral Ligands: Conversion into cis-2-amino-1-arylcyclohexanols, which are privileged ligands/organocatalysts in asymmetric transformations.
As Substrates in Catalytic Cascades: Utilization in acid-catalyzed Fischer Indole Syntheses to rapidly assemble complex pharmaceutical scaffolds, such as tetrahydrocarbazoles.
Application Paradigm I: Synthesis of Chiral Amino Alcohol Ligands
Chiral 1,2-amino alcohols are indispensable in asymmetric catalysis, frequently employed as ligands for ruthenium- or rhodium-catalyzed asymmetric hydrogenations. The conversion of 2-aminocyclohexanone hydrobromide to cis-2-amino-1-arylcyclohexanols relies on a highly diastereoselective organometallic addition .
Causality & Mechanistic Insight
The addition of a Grignard reagent (ArMgBr) to the in situ generated free base of 2-aminocyclohexanone is strictly governed by chelation control . The first equivalent of the Grignard reagent deprotonates the primary amine, forming a magnesium amide. This magnesium ion simultaneously coordinates with the carbonyl oxygen, locking the cyclohexane ring into a rigid chair conformation. Consequently, the second equivalent of the nucleophile is forced to attack from the less sterically hindered equatorial face, yielding the cis-amino alcohol almost exclusively.
Workflow for the stereoselective synthesis of chiral ligands from 2-aminocyclohexanone.
Protocol 1: Diastereoselective Synthesis of cis-2-Amino-1-phenylcyclohexanol
Free Base Generation: Suspend 2-aminocyclohexanone hydrobromide (10.0 mmol, 1.94 g) in 40 mL of anhydrous THF under an inert N₂ atmosphere at 0 °C. Add triethylamine (10.5 mmol, 1.46 mL) dropwise to neutralize the hydrobromide salt. Stir for 15 minutes.
Chelation & Addition: Dropwise add phenylmagnesium bromide (3.0 M in diethyl ether, 25.0 mmol, 8.33 mL).
Self-Validation Check: The use of excess Grignard reagent (≥ 2.5 eq) is mandatory. The first equivalent is sacrificed to deprotonate the amine and establish the rigid chelate, while the remainder acts as the active nucleophile.
Reaction Maturation: Allow the reaction mixture to warm to room temperature and stir for 4 hours to ensure complete conversion.
Quench & Extraction: Carefully quench the reaction at 0 °C with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 30 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (DCM:MeOH 9:1) to isolate the pure cis-diastereomer.
1-Oxo-1,2,3,4-tetrahydrocarbazoles are critical intermediates in the synthesis of biologically active indole alkaloids and serotonin receptor modulators. 2-Aminocyclohexanone hydrobromide undergoes a highly efficient, one-pot Fischer Indole Synthesis when reacted with phenylhydrazine derivatives under specific acidic catalysis .
Causality & Mechanistic Insight
This cascade reaction requires a delicate, biphasic pH strategy. Initial formation of the phenylhydrazone intermediate occurs optimally near neutral pH, achieved by adding a stoichiometric amount of NaOH to neutralize the hydrobromide salts. Subsequently, the addition of 80% acetic acid lowers the pH, protonating the hydrazone to facilitate tautomerization into the ene-hydrazine. This acidic environment lowers the HOMO-LUMO gap for the critical [3,3]-sigmatropic rearrangement, driving the formation of the new C-C bond, followed by rearomatization and the expulsion of ammonia.
Acid-catalyzed mechanistic pathway of the Fischer Indole Synthesis cascade.
Protocol 2: One-Pot Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazole
In Situ Neutralization: In a 100 mL round-bottom flask, combine 2-aminocyclohexanone hydrobromide (1.2 mmol) and phenylhydrazine hydrochloride (1.0 mmol). Add 2N aqueous NaOH (2.2 mmol) dropwise at room temperature. Stir for 15 minutes to allow complete hydrazone formation.
Acid Catalysis: Add 3 mL of 80% aqueous acetic acid (HOAc) to the mixture.
Self-Validation Check: Verify that the solution transitions to an acidic pH (< 4). Without this shift, the sigmatropic rearrangement will stall at the hydrazone stage.
Thermal Activation: Attach a reflux condenser and heat the mixture to reflux (approx. 100 °C) for 5 hours.
Workup: Cool the reaction to room temperature. Pour the mixture into 10 mL of saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract with ethyl acetate (3 × 15 mL).
Isolation: Dry the organic phase over Na₂SO₄, concentrate, and purify the residue by recrystallization from ethanol to yield the pure tetrahydrocarbazole.
Data Presentation: Catalyst Optimization
The choice of acid catalyst profoundly impacts the yield of the [3,3]-sigmatropic rearrangement. Table 1 summarizes the optimization data, demonstrating why 80% HOAc is the gold standard.
Table 1: Optimization of Acid Catalysts for the Fischer Indole Synthesis
Acid Catalyst / Solvent
Time (h)
Temp (°C)
Yield (%)
Mechanistic Observation
Glacial Acetic Acid
5
Reflux
55
Moderate protonation; incomplete tautomerization.
80% HOAc (Aqueous)
5
Reflux
85–94
Optimal hydration state stabilizes the transition state.
Formic Acid (HCOOH)
5
Reflux
< 50
Over-acidification leads to substrate decomposition.
Dilute HCl (1N)
5
Reflux
Trace
Poor organic solubility of the hydrazone intermediate.
Beyond acting as a precursor, the α-branched cyclic ketone framework can be directly functionalized using chiral phosphoric acid catalysis to generate highly substituted 2-aminocyclohexanone derivatives bearing quaternary stereocenters . Using di-tert-butyl azodicarboxylate as the nitrogen source and (R)-C8-TCYP as the chiral Brønsted acid, researchers can achieve direct asymmetric amination with near-perfect enantiocontrol.
Table 2: Enantioselective Amination of Cyclic Ketones via Chiral Phosphoric Acid Catalysis
Substrate
Chiral Catalyst (10 mol%)
Time (h)
Yield (%)
Enantiomeric Excess (ee %)
2-Phenylcyclohexanone
(S)-TRIP
60
15
85
2-Phenylcyclohexanone
(R)-C8-TCYP
60
96
99
2-Methylcyclohexanone
(R)-C8-TCYP
48
88
86
2-Cyclopentylcyclohexanone
(R)-C8-TCYP
48
92
97
Expert Insight: The superior performance of (R)-C8-TCYP is attributed to the optimized steric bulk of the catalyst's chiral pocket, which perfectly accommodates the α-branched cyclohexanone enol, directing the electrophilic nitrogen exclusively to one face and preventing racemic background reactions.
References
Synthesis and conformational assignment of cis- and trans-2-amino-1-arylcyclohexanols. Canadian Journal of Chemistry.
Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Synthetic Communications.
Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid. Journal of the American Chemical Society.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purification of Crude 2-Aminocyclohexanone Hydrobromide
Welcome to the technical support center for the purification of crude 2-aminocyclohexanone hydrobromide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of crude 2-aminocyclohexanone hydrobromide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but often challenging intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your purification strategies are both effective and scientifically sound.
Understanding the Challenge: The Nature of Crude 2-Aminocyclohexanone Hydrobromide
Crude 2-aminocyclohexanone hydrobromide is notoriously difficult to purify due to its inherent instability and the presence of various process-related impurities. The α-aminoketone moiety is susceptible to self-condensation (dimerization), oxidation, and rearrangement, particularly under basic conditions or upon prolonged heating.
Common Impurities May Include:
Starting Materials: Unreacted cyclohexanone or brominating agents.
Byproducts of Synthesis: Over-brominated species, products of rearrangement, or solvent adducts.
Degradation Products: Dimerization products and oxidation products, often appearing as colored impurities.
The hydrobromide salt form enhances stability compared to the free base, but care must still be taken during purification to prevent decomposition.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of 2-aminocyclohexanone hydrobromide in a question-and-answer format.
Q1: My crude product is a dark, oily residue instead of a solid. What happened, and how can I proceed?
A1: The appearance of a dark oil suggests the presence of significant impurities and possibly degradation of the product. This can be caused by harsh reaction conditions (e.g., excessive heat), the presence of moisture, or an improper work-up procedure.
Troubleshooting Steps:
Initial Assessment: Before attempting a large-scale purification, take a small aliquot of the crude oil. Dissolve it in a minimal amount of a suitable solvent (e-g., methanol) and analyze it by Thin Layer Chromatography (TLC) to assess the complexity of the mixture.
Acidic Wash: If the free base was generated at any point, it may have started to decompose. Dissolve the oil in a suitable organic solvent (e.g., dichloromethane) and wash with a dilute, cold acid solution (e.g., 1M HBr) to re-protonate the amine and remove basic impurities.
Charcoal Treatment: Colored impurities can often be removed by treating a solution of the crude product with activated carbon. Dissolve the material in a polar solvent like methanol or ethanol, add a small amount of activated carbon, stir for a short period at room temperature, and then filter through celite to remove the carbon.
Attempt Crystallization: After the above cleanup steps, concentrate the solution and attempt to crystallize the product. See the detailed recrystallization protocol below.
Q2: I'm having trouble getting my 2-aminocyclohexanone hydrobromide to crystallize. What can I do?
A2: Crystallization can be challenging due to the presence of impurities that inhibit lattice formation or if the product is still too dilute.
Troubleshooting Strategies:
Solvent System Optimization: The choice of solvent is critical. A good solvent system will dissolve the compound when hot but have low solubility when cold. For 2-aminocyclohexanone hydrobromide, mixed solvent systems are often effective.
Recommended Systems:
Methanol/Diethyl Ether
Ethanol/Ethyl Acetate
Isopropanol/Hexanes
Seeding: If you have a small amount of pure, crystalline material, adding a "seed" crystal to the supersaturated solution can induce crystallization.
Scratching: Gently scratching the inside of the flask at the solvent-air interface with a glass rod can create nucleation sites and initiate crystallization.
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation. Rapid cooling can lead to the formation of an oil or very small crystals.
Q3: My purified product has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point is a classic indicator of an impure compound. The impurities disrupt the crystal lattice, requiring less energy to melt.
Next Steps:
Recrystallization: The most straightforward approach is to perform another recrystallization. Ensure you are using an appropriate solvent system and proper technique.
Purity Analysis: Utilize analytical techniques like NMR spectroscopy or LC-MS to identify the nature of the impurities. This information can help you choose a more targeted purification strategy. For instance, if residual solvent is the issue, drying under high vacuum may be sufficient.
Q4: Can I use column chromatography to purify 2-aminocyclohexanone hydrobromide?
A4: While possible, silica gel chromatography of the hydrobromide salt can be problematic. The acidic nature of silica can lead to peak tailing and potential decomposition. The salt's polarity also often results in poor mobility on the column.
Recommendations for Chromatographic Purification:
Protection-Purification-Deprotection: A more reliable chromatographic approach involves protecting the amine (e.g., as a Boc-carbamate), purifying the neutral protected compound via standard silica gel chromatography, and then deprotecting to yield the pure hydrobromide salt.[1]
Reversed-Phase Chromatography: For analytical purposes or small-scale purification, reversed-phase HPLC can be effective.[2]
Ion-Exchange Chromatography: This technique separates molecules based on charge and can be a powerful tool for purifying salts like 2-aminocyclohexanone hydrobromide.[2][3]
Purification Protocols
Protocol 1: Recrystallization
Recrystallization is the most common and often most effective method for purifying 2-aminocyclohexanone hydrobromide.
Objective: To dissolve the crude product in a hot solvent and allow it to cool, causing the pure compound to crystallize while impurities remain in the solution.
Place the crude 2-aminocyclohexanone hydrobromide in an Erlenmeyer flask.
Add a minimal amount of the primary solvent (e.g., methanol) to dissolve the solid at room temperature.
Gently heat the solution on a hot plate while stirring until the solid is completely dissolved. Add more of the primary solvent dropwise if necessary to achieve full dissolution.
If the solution is colored, allow it to cool slightly, add a small amount of activated carbon, and gently swirl. Reheat the solution briefly.
Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of the cold secondary solvent (e.g., diethyl ether) to remove any remaining soluble impurities.
Dry the purified crystals under vacuum.
Data Presentation: Expected Outcomes of Recrystallization
This diagram outlines a logical approach to selecting the appropriate purification method based on the characteristics of your crude product.
Caption: Decision tree for selecting a purification method.
General Purification Workflow
This diagram illustrates the general sequence of steps in the purification process.
Caption: General workflow for purification by recrystallization.
References
Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination. Organic Letters - ACS Publications. Available at: [Link]
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. PubMed. Available at: [Link]
Chromatography and Detection Methods for Peptide Purification - Learning Hub - Gilson. Gilson. Available at: [Link]
2-Aminocyclohexanol - ChemBK. ChemBK. Available at: [Link]
WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.Google Patents.
(PDF) Chromatographic Separation of Amino Acids - ResearchGate. ResearchGate. Available at: [Link]
EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS PO- TENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES - Westmont College. Westmont College. Available at: [Link]
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]
2-Aminocyclohexanone — Chemical Substance Information - NextSDS. NextSDS. Available at: [Link]
2-aminoCyclohexanone hydrobromide_92511-46-1_Suzhou unite pharmaceutical co.,ltd. Suzhou unite pharmaceutical co.,ltd. Available at: [Link]
(Is it right to say): Trans-2-aminocyclohexanol is more stable than Cis-2-aminocyclohexanol. Reddit. Available at: [Link]
Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PMC. PMC. Available at: [Link]
US8658827B2 - Method for synthesizing substituted aminocyclohexanone compounds - Google Patents.Google Patents.
Development and Qualification Factors for Endotoxin Removal from Proteins Using Chromatographic Columns | American Pharmaceutical Review. American Pharmaceutical Review. Available at: [Link]
Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC - NIH. PMC. Available at: [Link]
Cas 931-15-7,2-AMINO-CYCLOHEXANOL - LookChem. LookChem. Available at: [Link]
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. MDPI. Available at: [Link]
US5866719A - Process for the purification of an aminoalcohol - Google Patents.Google Patents.
Preventing oxidation of 2-aminocyclohexanone hydrobromide during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the rapid degradation of alpha-aminoketone salts. 2-Aminocyclohexanone hydrobromide is a highly versa...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the rapid degradation of alpha-aminoketone salts. 2-Aminocyclohexanone hydrobromide is a highly versatile building block for synthesizing complex heterocycles and pharmaceutical intermediates. However, it is notoriously prone to oxidation and self-condensation if mishandled.
This guide provides a self-validating system of causality, protocols, and troubleshooting steps to ensure the scientific integrity of your assays and the longevity of your reagents.
Section 1: Mechanistic Understanding of Instability
Q: Why does 2-aminocyclohexanone hydrobromide turn yellow or brown during storage?A: Discoloration is a macroscopic indicator of microscopic degradation, primarily driven by moisture-induced partial deprotonation followed by radical oxidation.
Alpha-aminoketones possess both a nucleophilic amine and an electrophilic carbonyl. In the free base form, they rapidly undergo intermolecular self-condensation to form dihydropyrazines, which subsequently oxidize into highly colored pyrazine derivatives. To prevent this, the compound is supplied as a hydrobromide (HBr) salt, which protonates the amine (forming -NH₃⁺), rendering it non-nucleophilic.
However, the causality of degradation lies in the salt's hygroscopic nature. If exposed to ambient humidity, absorbed water facilitates a dynamic equilibrium that transiently liberates the free base. Once the free base is exposed to atmospheric oxygen and light, it undergoes rapid radical-mediated oxidation[1]. Therefore, controlling moisture is just as critical as controlling oxygen.
Logical pathway of 2-aminocyclohexanone HBr degradation via moisture and oxidation.
Section 2: Storage Protocols & Quantitative Stability Data
Q: What are the exact storage conditions required to maintain >99% purity?A: To arrest both the thermodynamic and kinetic drivers of degradation, the compound must be stored in an inert, anhydrous environment at sub-zero temperatures[2].
Table 1: Quantitative Stability of 2-Aminocyclohexanone HBr Under Various Conditions
Storage Condition
Atmosphere
Container Type
Purity at 1 Month
Purity at 6 Months
Visual Appearance (at 6 Mo)
25°C (Room Temp)
Ambient Air
Clear Glass Vial
88.5%
< 70.0%
Dark Brown / Clumped
4°C (Fridge)
Ambient Air
Clear Glass Vial
96.2%
85.4%
Yellowish Powder
-20°C (Freezer)
Ambient Air
Amber Glass Vial
98.5%
94.1%
Off-White Powder
-20°C (Freezer)
Argon (Ar)
Amber Glass Vial
> 99.5%
> 99.0%
Pristine White Powder
Step-by-Step Methodology: Anaerobic Aliquoting and Storage
To ensure a self-validating storage system, follow this protocol immediately upon receiving a new batch:
Preparation: Transfer the sealed commercial bottle into a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).
Aliquoting: Divide the bulk powder into single-use aliquots using pre-dried, amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to ambient moisture during daily weighing.
Desiccation: Add a small, pierced microcentrifuge tube containing activated molecular sieves (3Å) or anhydrous calcium sulfate into the secondary storage container.
Sealing: Seal the vials with PTFE-lined caps, wrap the seams tightly with Parafilm, and store the secondary container in a -20°C freezer[2].
Retrieval: When retrieving an aliquot, allow the vial to warm to room temperature in a desiccator before opening. Opening a cold vial in ambient air will cause immediate condensation of atmospheric moisture onto the hygroscopic salt.
Section 3: Troubleshooting & Quality Control
Q: How can I validate the purity of my batch before an experiment, and can oxidized material be saved?A: Visual inspection is your first line of defense. Pristine material is a white to off-white crystalline powder. Any shift toward yellow, tan, or brown dictates immediate analytical Quality Control (QC) using a stability-indicating HPLC method[3]. If the degradation is mild (surface oxidation), the batch can often be rescued.
Quality control and rescue workflow for oxidized 2-aminocyclohexanone HBr batches.
Because the oxidized pyrazine byproducts are typically neutral and organic-soluble, while the intact 2-aminocyclohexanone HBr salt is highly polar, a solvent wash can selectively remove the impurities.
Suspend: Transfer the discolored powder to a sintered glass funnel (medium porosity) under a stream of nitrogen.
Wash: Wash the solid with 3-5 volumes of ice-cold, anhydrous diethyl ether or methyl tert-butyl ether (MTBE).
Agitate: Gently break up any clumps with a glass stirring rod to ensure the solvent penetrates the matrix.
Filter: Apply vacuum to pull the dark-colored solvent through. The remaining filter cake should appear significantly whiter.
Dry: Dry the rescued salt under high vacuum (Schlenk line) for 4 hours to remove residual ether before re-evaluating purity via NMR or HPLC.
Section 4: FAQs on Handling and Experimental Prep
Q: Can I prepare a stock solution of 2-aminocyclohexanone hydrobromide for long-term storage?A:No. In solution, the dielectric constant of the solvent facilitates the dissociation of the HBr salt, exponentially increasing the concentration of the reactive free base. Solutions must be prepared in situ immediately prior to use.
Q: Does the choice of base in my downstream reaction matter?A: Absolutely. When you intentionally liberate the free base for your reaction (e.g., using triethylamine, DIPEA, or NaOH), you must do so under a strict Argon atmosphere. The moment the base is added, the protective proton is removed, and the compound becomes highly susceptible to oxidative degradation. Always degas your solvents (via sparging or freeze-pump-thaw) prior to base addition.
Reducing side-product formation in 2-aminocyclohexanone hydrobromide reactions
Technical Support Center: 2-Aminocyclohexanone Hydrobromide Workflows Welcome to the Advanced Technical Support Center for handling 2-aminocyclohexanone hydrobromide. This guide is designed for discovery chemists and pro...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 2-Aminocyclohexanone Hydrobromide Workflows
Welcome to the Advanced Technical Support Center for handling 2-aminocyclohexanone hydrobromide. This guide is designed for discovery chemists and process scientists who are experiencing yield drops, complex mixtures, or dark-colored impurities when utilizing this critical
α
-amino ketone building block.
Troubleshooting Guide: The "Why" and "How" of Side-Product Mitigation
Q: Why does my reaction yield massive amounts of pyrazine side-products instead of my target coupled compound?A: The fundamental challenge with 2-aminocyclohexanone is its structural identity as an
α
-amino ketone. In its free base form, the molecule contains both a nucleophilic primary amine and an electrophilic carbonyl carbon in close proximity. This makes the molecule exceptionally labile, driving a rapid intermolecular self-condensation[1]. Two molecules of the free base will spontaneously undergo a double dehydration reaction to form a 6-membered dihydropyrazine ring[2].
To prevent this, the compound is supplied and stored as a hydrobromide salt, which protonates the amine and renders it non-nucleophilic. Dimerization occurs when the free base is liberated by a base before it can react with your intended electrophile. The right conditions must be engineered to trap the amine instantly upon deprotonation[3].
Q: My LC-MS shows a mass corresponding to a tetrasubstituted pyrazine, and the reaction turned dark red/brown. What happened?A: You are observing the downstream consequence of dimerization. Once the dihydropyrazine dimer forms, it is highly susceptible to aerial oxidation. In the presence of ambient oxygen, the dimer rapidly oxidizes into fully conjugated, highly colored phenazine derivatives (such as octahydrophenazine or phenazine-1,6-dicarboxylic acid precursors)[4]. This is why strict inert atmospheres are mandatory.
Pathway Visualization
Reaction pathways of 2-aminocyclohexanone highlighting dimerization and oxidation side-products.
Quantitative Optimization Data
The table below summarizes the causality between reaction parameters and the resulting product distribution. Notice how temperature and addition rate directly govern the fate of the
α
-amino ketone.
Base Used
Temperature
Base Addition Method
Target Yield (%)
Pyrazine Dimer (%)
Visual Observation
NaOH (aq)
25 °C
Bolus (All at once)
< 10%
> 80%
Dark brown/red solution
Triethylamine
0 °C
Dropwise
45%
40%
Yellow/orange solution
DIPEA
-20 °C
Dropwise (In situ)
85%
< 5%
Pale yellow solution
DIPEA
-78 °C
Dropwise (In situ)
88%
< 2%
Clear/pale solution
Self-Validating Protocol: In Situ Base Liberation and Electrophilic Trapping
To successfully couple 2-aminocyclohexanone hydrobromide while suppressing pyrazine formation, you must maintain a near-zero steady-state concentration of the free base. Do not attempt to pre-form the free base. Use the following validated methodology:
Step 1: Preparation & Degassing
Action: In an oven-dried flask under an Argon atmosphere, dissolve your electrophile (e.g., acid chloride, activated ester, or succinate derivative) and 2-aminocyclohexanone hydrobromide (1.0 equiv) in anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF).
Causality: Degassing the solvent removes dissolved oxygen, preventing the aerial oxidation of any transiently formed dimer into stable, deeply colored phenazine derivatives[4].
Step 2: Cryogenic Cooling
Action: Submerge the reaction flask in a dry ice/ethylene glycol bath to achieve an internal temperature of -20 °C to -78 °C.
Causality: Low thermal energy drastically reduces the kinetic rate of intermolecular self-condensation, giving the intramolecular or cross-coupling trapping reaction a competitive advantage.
Step 3: Controlled Base Addition
Action: Slowly add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) dropwise via a syringe pump over 30–60 minutes.
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. By adding it dropwise, you liberate the free
α
-amino ketone molecule by molecule. Because the electrophile is already present in vast excess relative to the liberated free base, the amine is instantly trapped, preventing two free base molecules from finding each other[3].
Action: After 1 hour, withdraw a 10 µL aliquot, quench into cold acetonitrile, and analyze via LC-MS.
Validation: A successful execution will display the mass of your target coupled product with an absent or negligible signal for the dimer (
m/z
~193 for the oxidized octahydrophenazine). If the dimer peak is >5%, your base addition was too rapid, or your electrophile is insufficiently reactive.
Step 5: Cold Quenching
Action: Quench the reaction at -20 °C by adding saturated aqueous
NH4Cl
.
Causality: The slightly acidic quench instantly protonates any unreacted free amine, locking it back into a stable, unreactive salt form before the mixture is allowed to warm to room temperature.
Frequently Asked Questions (FAQs)
Q: Can I use Triethylamine (TEA) instead of DIPEA?A: While TEA can work, it is less sterically hindered than DIPEA and can sometimes act as a competing nucleophile depending on your electrophile. More importantly, DIPEA's bulkiness ensures it strictly acts as a Brønsted base to neutralize the hydrobromide salt without participating in side reactions.
Q: Why use the hydrobromide salt instead of the hydrochloride salt?A: Both salts effectively stabilize the
α
-amino ketone by protonating the amine. However, the hydrobromide salt typically exhibits superior crystallinity and lower hygroscopicity. This makes it significantly easier to weigh accurately on the benchtop and store long-term without moisture-induced degradation.
Q: My downstream reaction requires heating (e.g., Knorr Pyrrole Synthesis). How do I avoid dimerization at high temperatures?A: For high-temperature condensations like the1[1], the free base is often generated in situ from an oxime precursor (via Neber rearrangement) or a nitrosated ketone directly in the hot reaction mixture containing the active methylene compound. The key is that the trapping agent must be highly reactive and present in excess so that the kinetic rate of trapping exceeds the rate of dimerization.
Comparative Yield Analysis of 2-Aminocyclohexanone Hydrochloride vs. Hydrobromide: Synthesis and Application Guide
2-Aminocyclohexanone is a highly versatile α -aminoketone intermediate utilized extensively in the synthesis of conformationally restricted aminoalcohols, arylcyclohexylamines, and tetrahydrocarbazoles via the Fischer in...
Author: BenchChem Technical Support Team. Date: April 2026
2-Aminocyclohexanone is a highly versatile
α
-aminoketone intermediate utilized extensively in the synthesis of conformationally restricted aminoalcohols, arylcyclohexylamines, and tetrahydrocarbazoles via the Fischer indole synthesis[1][2]. Because the free base of 2-aminocyclohexanone is highly unstable and rapidly dimerizes to form dihydropyrazines via intermolecular condensation, it must be isolated, handled, and stored as a stable halide salt[3].
As a Senior Application Scientist, selecting between the hydrochloride (HCl) and hydrobromide (HBr) salt is rarely arbitrary. The choice is dictated by the upstream synthetic pathway's efficiency and the downstream reactivity requirements (e.g., matching halide counterions in Grignard reactions to prevent mixed-halide complexities)[1]. This guide objectively compares the yields, mechanistic causality, and experimental protocols for synthesizing both salt forms.
Mechanistic Causality: Why Yields Differ Between Routes
The yield of the final 2-aminocyclohexanone salt is intrinsically linked to the chemical stability of the intermediates in its respective synthetic pathway.
The Hydrochloride (HCl) Salt
The HCl salt is most efficiently prepared via the Neber Rearrangement of cyclohexanone oxime
O
-tosylate[4].
Causality of Yield: The Neber rearrangement proceeds through a discrete, highly strained azirine intermediate. When this intermediate is hydrolyzed with aqueous HCl, it cleanly opens to yield the
α
-aminoketone hydrochloride[4]. Because the reaction avoids harsh reductive conditions, typical yields range from 60% to 75% .
Alternative Route (Low Yield): Historically, the HCl salt was also prepared by the direct reduction of 2-oximinocyclohexanone using stannous chloride (SnCl
2
) in concentrated HCl[5]. However, this route typically yields only ~35% [5]. The low yield is caused by competing side reactions, including over-reduction of the ketone and the formation of complex heavy-metal chelates that complicate extraction[5].
The Hydrobromide (HBr) Salt
The HBr salt is typically isolated when the synthetic route involves the
α
-bromination of cyclohexanone, followed by nucleophilic amination via the Delépine reaction (using hexamethylenetetramine, HMTA) or azide displacement[6].
Causality of Yield: The Delépine reaction forms a quaternary ammonium salt intermediate. Hydrolysis of this complex requires aggressive conditions (refluxing in 48% HBr and acetic acid)[6]. While the amination itself is efficient, the harsh acidic hydrolysis can lead to partial degradation of the cyclohexanone ring, resulting in moderate overall yields of 45% to 55% . However, isolating the HBr salt is highly advantageous when the next step involves condensation with an organomagnesium bromide (Grignard reagent), as it prevents counterion scrambling[1].
Quantitative Yield Comparison
The following table summarizes the experimental yields and mechanistic trade-offs of the primary synthetic routes[4][5][6].
Synthetic Route
Isolated Salt
Key Reagents
Typical Yield
Mechanistic Advantages & Limitations
Neber Rearrangement
Hydrochloride (HCl)
TsCl, KOEt, aq. HCl
60–75%
Advantage: High regioselectivity; avoids heavy metals.Limitation: Requires strict temperature control (<5 °C) during tosylation to prevent premature decomposition.
Advantage: Direct reduction from 2-oximinocyclohexanone.Limitation: Poor yield due to over-reduction and complex workup[5].
Synthetic Workflows & Pathway Visualization
The diagram below illustrates the divergent synthetic logic used to selectively target either the HCl or HBr salt from a common cyclohexanone precursor.
Caption: Divergent synthetic pathways for 2-aminocyclohexanone hydrochloride and hydrobromide salts.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols incorporate self-validating checkpoints (e.g., phase separations, expected physical states) to confirm reaction progress.
Protocol A: Synthesis of 2-Aminocyclohexanone Hydrochloride (Neber Route)
Adapted from established Neber rearrangement methodologies[4].
Tosylation (Checkpoint: Precipitation): Dissolve cyclohexanone oxime (1.0 eq) in anhydrous pyridine. Cool the reaction flask in an ice-salt bath to <5 °C. Slowly add
p
-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. Self-Validation: The reaction mixture will gradually become cloudy as pyridinium chloride precipitates. Stir for 3 hours at room temperature.
Extraction: Pour the mixture into ice-water and extract with diethyl ether. Wash the organic layer successively with cold 2N HCl (to remove pyridine), water, and brine. Dry over anhydrous MgSO
4
and concentrate in vacuo to yield the crude
O
-tosyl oxime as a solid[4].
Rearrangement: Dissolve the crude
O
-tosyl oxime in absolute ethanol. Dropwise, add a freshly prepared solution of potassium ethoxide (KOEt) in ethanol. Stir at room temperature for 4 hours to form the azirine intermediate[4].
Hydrolysis & Isolation (Checkpoint: Crystallization): Acidify the mixture with 2N hydrochloric acid and heat to a gentle reflux for 1 hour to hydrolyze the azirine. Cool the mixture, concentrate under reduced pressure, and triturate the residue with a 50:50 mixture of absolute ethanol and diethyl ether. Filter the resulting white crystals of 2-aminocyclohexanone hydrochloride and dry under vacuum.
Protocol B: Synthesis of 2-Aminocyclohexanone Hydrobromide (Delépine Route)
Adapted from literature procedures for
α
-aminoketone hydrobromides[6].
Amination (Checkpoint: Salt Formation): Dissolve 2-bromocyclohexanone (1.0 eq) in anhydrous chloroform. Add a solution of hexamethylenetetramine (HMTA, 1.05 eq) in chloroform. Stir the mixture at room temperature for 12 hours. Self-Validation: A thick, white precipitate of the quaternary ammonium salt will form. Filter and wash the salt with cold chloroform.
Hydrolysis: Suspend the quaternary salt in a mixture of glacial acetic acid and 48% aqueous hydrobromic acid (1:1 v/v)[6]. Heat the mixture to reflux for 4 hours.
Workup & Isolation (Checkpoint: Byproduct Removal): Cool the reaction mixture in an ice bath. Self-Validation: Formaldehyde byproducts and ammonium bromide may precipitate; filter these out. Concentrate the filtrate under high vacuum.
Purification: Take up the evaporation residue in a mixture of ethanol and toluene (1:1 v/v) and concentrate again to azeotropically remove residual water and acetic acid[6]. Recrystallize the crude 2-aminocyclohexanone hydrobromide from hot ethanol to yield a highly pure, crystalline solid.
References
THE DEAMINATION OF ALICYCLIC
α
-AMINOKETONES
Canadian Science Publishing[Link]
Synthesis and conformational assignment of cis- and trans-2-amino-1-arylcyclohexanols
Canadian Science Publishing[Link]
Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis
Taylor & Francis[Link]
FR2771093A1 - New 1-phenyl-2-benzyl-piperidinyl-methoxy-imidazole derivatives
Google P
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of 2-Aminocyclohexanone Hydrobromide
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In pharmaceutical synthesis, the quality of starting materials and intermediates is paramount. 2-Aminocyclohexanone hydrobromide is a key building...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In pharmaceutical synthesis, the quality of starting materials and intermediates is paramount. 2-Aminocyclohexanone hydrobromide is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, arising from the synthetic route or degradation, can have a profound impact on the safety and efficacy of the final drug product. Therefore, a robust, reliable, and validated analytical method for determining the purity of 2-aminocyclohexanone hydrobromide is not just a regulatory expectation but a scientific necessity.
This guide provides an in-depth, experience-driven approach to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this purpose. We will explore the causality behind each methodological choice and validation parameter, present comparative data, and contrast the proposed HPLC method with viable alternatives. The framework for this validation is built upon the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) and the recently updated Q2(R2) guidelines, ensuring global regulatory acceptance.[1][2][3]
The Analytical Challenge: Understanding 2-Aminocyclohexanone
The structure of 2-aminocyclohexanone—containing a primary amine and a ketone—presents specific analytical challenges. The basic amine necessitates careful pH control of the mobile phase to ensure a consistent charge state and, consequently, reproducible retention. The ketone functional group provides a chromophore, making UV detection a viable and straightforward approach. The goal is to develop a method that can separate the main compound from potential process-related impurities (e.g., starting materials) and degradation products.
Proposed HPLC Method: A Rationale-Driven Approach
Based on the physicochemical properties of the analyte and extensive experience with similar amine-containing compounds, a reversed-phase HPLC (RP-HPLC) method is proposed.[4] RP-HPLC is a versatile and widely used technique known for its high resolution and reproducibility.[5]
Table 1: Proposed Chromatographic Conditions
Parameter
Recommended Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
The C18 stationary phase provides excellent hydrophobic retention for the cyclohexanone ring structure.
Mobile Phase
A: 20 mM Potassium Phosphate, pH 3.0B: Acetonitrile
A buffered aqueous phase is critical. At pH 3.0, the primary amine (pKa ~9-10) will be fully protonated, ensuring a single ionic form and preventing peak tailing. Acetonitrile is a common organic modifier providing good peak shape and elution strength.
Gradient
Isocratic or Gradient
An isocratic elution (e.g., 85:15 A:B) may suffice if impurities are well-resolved. A shallow gradient (e.g., 5% to 40% B over 20 minutes) is often superior for separating unknown degradation products in a stability-indicating method.[6]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp.
30 °C
Temperature control enhances the reproducibility of retention times.[6]
Detection
UV at 210 nm
The ketone carbonyl group (n→π* transition) provides UV absorbance at lower wavelengths. 210 nm offers high sensitivity for this class of compound.
Injection Vol.
10 µL
A typical injection volume to balance sensitivity and peak shape.
Diluent
Mobile Phase
Using the mobile phase as the diluent ensures peak shape integrity and compatibility with the chromatographic system.
The Validation Workflow: A Roadmap to a Defensible Method
Method validation is a systematic process that provides documented evidence that a method is fit for its intended purpose.[7][8] The following workflow illustrates the logical progression from method development to a fully validated procedure.
Caption: A typical workflow for HPLC analytical method validation.
Executing the Validation: Protocols and Acceptance Criteria
Each validation parameter must be assessed according to a pre-defined protocol with clear acceptance criteria, as recommended by ICH and FDA guidelines.[8][9][10]
Specificity (and Stability-Indicating Nature)
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] For a purity assay, this is the most critical parameter. It is demonstrated through forced degradation studies, which intentionally stress the sample to evaluate if the method can separate the intact analyte from any resulting degradation products.[12]
Experimental Protocol:
Prepare five separate solutions of 2-aminocyclohexanone hydrobromide (~1 mg/mL).
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then dissolve.
Photolytic Degradation: Expose the solution to high-intensity UV light (ICH Q1B) for 24 hours.
Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a photodiode array (PDA) detector.
Assess peak purity of the main analyte peak in all chromatograms to ensure it is spectrally homogeneous and free from co-eluting impurities.
Caption: Ideal chromatogram showing baseline resolution of the main peak.
Table 2: Example Forced Degradation Results
Stress Condition
% Degradation
Peak Purity
Observations
Unstressed Control
0%
Pass
Single, sharp peak observed.
1N HCl, 80°C, 4h
15.2%
Pass
Main peak spectrally pure; two small degradation peaks observed.
1N NaOH, 80°C, 4h
28.5%
Pass
Main peak spectrally pure; one major and one minor degradation peak.
3% H₂O₂, RT, 24h
8.9%
Pass
Main peak spectrally pure; one small oxidative degradant.
Thermal, 105°C, 48h
2.1%
Pass
Compound is relatively stable to dry heat.
Photolytic
5.5%
Pass
Minor degradation observed.
Acceptance Criteria
N/A (aim for 5-30% degradation)
Peak purity angle < threshold
Method must resolve all degradation products from the main peak.
Linearity & Range
Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[8] This is essential for accurate quantitation of both the main component and any impurities.
Experimental Protocol:
Prepare a stock solution of the 2-aminocyclohexanone hydrobromide reference standard.
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration.
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Table 3: Example Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
50
489,500
75
741,200
100
995,600
125
1,248,100
150
1,502,300
Regression Results
Value
Correlation Coefficient (r²)
0.9998
Slope
10,025
Y-intercept
-5,120
Acceptance Criteria
r² ≥ 0.999
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined through recovery studies by spiking a known amount of analyte into a placebo or blank matrix.[13]
Experimental Protocol:
Prepare solutions at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.
If a placebo is available, spike the analyte into it. If not, accuracy can be determined by comparing results to a second, validated method or by analyzing a standard of known high purity.
Calculate the percentage recovery for each sample.
Table 4: Example Accuracy (Recovery) Data
Spiked Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80% (n=3)
80.0
79.5
99.4%
100% (n=3)
100.0
100.3
100.3%
120% (n=3)
120.0
119.2
99.3%
Mean Recovery
99.7%
Acceptance Criteria
98.0% - 102.0% recovery for each level.
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[8]
Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.
Intermediate Precision: Evaluates variations within the same laboratory (different days, analysts, or equipment).
Experimental Protocol:
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD).
Intermediate Precision: Have a second analyst repeat the repeatability study on a different day using a different HPLC system (if available). Compare the results from both studies.
Table 5: Example Precision Data
Parameter
Analyst 1 / Day 1
Analyst 2 / Day 2
Number of Samples (n)
6
6
Mean Assay (%)
99.8%
100.1%
Standard Deviation
0.15
0.18
%RSD
0.15%
0.18%
Acceptance Criteria
%RSD ≤ 2.0%
%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[8] These are critical for impurity analysis.
Experimental Protocol:
These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ = standard deviation of the y-intercept and S = slope).
Alternatively, they can be determined by identifying the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Table 6: Example LOD & LOQ Data
Parameter
Result
Acceptance Criteria
LOD
0.05 µg/mL
Report value
LOQ
0.15 µg/mL
Report value; demonstrate acceptable precision and accuracy at this level.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14] It provides an indication of its reliability during normal usage.
Experimental Protocol:
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
Parameters to vary include: Mobile Phase pH (±0.2), Column Temperature (±5°C), Flow Rate (±10%), and Mobile Phase Organic Composition (±2%).
Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).
Table 7: Example Robustness Data
Parameter Varied
Result
Impact on System Suitability
Flow Rate (0.9 mL/min)
Retention time shifts predictably
All parameters pass
Flow Rate (1.1 mL/min)
Retention time shifts predictably
All parameters pass
Temperature (25°C)
Minor shift in retention time
All parameters pass
Temperature (35°C)
Minor shift in retention time
All parameters pass
Acceptance Criteria
System suitability parameters must remain within their acceptance limits for all tested variations.
Comparison with Alternative Analytical Methods
While HPLC is the workhorse for pharmaceutical purity analysis, other techniques can serve as orthogonal (confirmatory) methods or may be preferable in specific contexts.[15]
Table 8: Comparison of Purity Analysis Methods
Method
Principle
Advantages
Disadvantages
Best For
RP-HPLC (Proposed)
Differential partitioning between a liquid mobile phase and a solid stationary phase.
High resolution, robust, easily validated, excellent for quantitation, stability-indicating.[16]
Requires soluble and UV-active compounds, moderate sample throughput.
Gold standard for routine QC, purity, and stability testing.
Gas Chromatography (GC)
Separation of volatile compounds in a gaseous mobile phase.
Excellent for volatile impurities (e.g., residual solvents), high sensitivity with MS detection.[17]
2-aminocyclohexanone is non-volatile; requires derivatization, which adds complexity and potential for error.
Analysis of volatile or thermally stable impurities. Not ideal as a primary purity method for this analyte.
Quantitative NMR (qNMR)
Signal intensity is directly proportional to the number of nuclei.
Lower sensitivity than HPLC, requires expensive instrumentation, not ideal for trace impurity detection.
Absolute purity determination of reference standards, structural confirmation.
Capillary Electrophoresis (CE)
Separation based on differential migration of ions in an electric field.
Extremely high efficiency, very low sample and solvent consumption.[18]
Lower concentration sensitivity than HPLC, reproducibility can be more challenging to control.
Orthogonal method for confirming purity, analysis of chiral impurities.
Conclusion
The reversed-phase HPLC method detailed in this guide, when fully validated according to ICH guidelines, provides a robust, specific, and reliable system for determining the purity of 2-aminocyclohexanone hydrobromide. The rationale-driven selection of chromatographic parameters, particularly the control of mobile phase pH, ensures reproducible and accurate results. The successful execution of forced degradation studies confirms the method is stability-indicating, making it suitable for use throughout the drug development lifecycle, from intermediate release testing to final product stability studies. While orthogonal methods like qNMR and CE have their place, the validated HPLC method remains the most practical and universally accepted approach for routine quality control in a regulated environment.
References
Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
U.S. Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. Available at: [Link] (Note: Access may require a subscription)
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
Scribd. FDA Guidance on Analytical Method Validation. Available at: [Link]
ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available at: [Link]
Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
Scribd. Comparison Bet. US FDA, USP & ICH Guidelines. Available at: [Link]
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available at: [Link]
Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Available at: [Link]
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
USP-NF. <1225> Validation of Compendial Procedures. Available at: [Link]
Slideshare. ICH Q2 Analytical Method Validation. Available at: [Link]
European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
International Journal of Pharmaceutical Sciences and Research. (2010). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. Available at: [Link]
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]
International Journal of Trend in Scientific Research and Development (IJTSRD). (2021). Stability Indicating HPLC Method Development –A Review. Available at: [Link]
Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available at: [Link]
ResearchGate. (2015). Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations. Available at: [Link]
Semantic Scholar. (2009). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Available at: [Link]
ResearchGate. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available at: [Link]
Journal of Food and Drug Analysis. Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Available at: [Link]
University of Greifswald Publication Server. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Available at: [Link]
PubChem, National Institutes of Health (NIH). 2-Aminocyclohexanol. Available at: [Link]
ResearchGate. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]
High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Profiling of 2-Aminocyclohexanone Hydrobromide
As a Senior Application Scientist, I frequently encounter challenges when characterizing polar, low-molecular-weight salts. 2-Aminocyclohexanone hydrobromide (MW of free base: 113.16 g/mol ) is a critical synthetic inter...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter challenges when characterizing polar, low-molecular-weight salts. 2-Aminocyclohexanone hydrobromide (MW of free base: 113.16 g/mol ) is a critical synthetic intermediate, particularly in the development of heterocyclic compounds and novel ketamine analogues. However, its hydrobromide salt form presents unique analytical hurdles.
This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) against Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for the structural elucidation of this compound. By understanding the mechanistic causality behind its fragmentation, researchers can optimize their analytical workflows and avoid common quantification pitfalls.
Mechanistic Causality: Ionization and Fragmentation Fundamentals
To successfully analyze 2-aminocyclohexanone hydrobromide, one must first understand how the molecule behaves in the gas phase under different ionization conditions.
The Hydrobromide Matrix Challenge
In its solid state, the compound exists as a stable hydrobromide salt.
Under ESI conditions (Soft Ionization): The salt readily dissociates in polar mobile phases (e.g., water/methanol). The primary amine acts as the most basic site, readily accepting a proton to form a stable pseudo-molecular ion
[M+H]+
at m/z 114.09.
Under EI conditions (Hard Ionization): Direct thermal vaporization of the hydrobromide salt in a GC inlet leads to thermal degradation and severe peak tailing. The salt must be converted to its volatile free base prior to injection. Once ionized at 70 eV, the radical cation undergoes rapid , making the intact molecular ion (
M+∙
at m/z 113) extremely weak or entirely absent[1].
Fragmentation Pathways of
α
-Amino Ketones
Once ionized, the structural proximity of the carbonyl group and the primary amine dictates the fragmentation. According to recent high-resolution MS studies on structurally related , the dominant ESI-MS/MS pathways for the protonated 2-aminocyclohexanone core involve [2]:
Loss of Ammonia (-17 Da): The protonated amine
(−NH3+)
is an excellent leaving group. Its expulsion generates a resonance-stabilized cyclohexenone-like carbocation at m/z 97.06.
Loss of Carbon Monoxide (-28 Da):α
-cleavage of the C1-C2 bond in the cyclohexanone ring, followed by the extrusion of CO, yields a fragment at m/z 86.09.
Sequential Cleavage: The m/z 97 ion can further extrude CO to form a highly conjugated fragment at m/z 69.07.
ESI-MS/MS fragmentation pathway of protonated 2-aminocyclohexanone.
Platform Comparison & Quantitative Data
When selecting a platform for purity analysis or pharmacokinetic profiling, the choice between LC-MS/MS and GC-MS dictates both sample preparation and data interpretation. The table below summarizes the quantitative fragmentation data expected across both platforms.
Ion Type
LC-ESI-MS/MS (Positive Mode)
GC-EI-MS (70 eV)
Mechanistic Origin
Molecular Ion
m/z 114.09 (
[M+H]+
)
m/z 113 (
M+∙
, <5% abundance)
Intact free base / Protonated base
Base Peak
m/z 97.06
m/z 84
ESI: Loss of
NH3
. EI:α
-cleavage & ring opening
Secondary Fragment
m/z 96.08
m/z 56
ESI: Loss of
H2O
. EI: Loss of CO and
C2H5∙
Tertiary Fragment
m/z 86.09
m/z 42
ESI: Loss of CO. EI: Formation of
C2H4N+
Quaternary Fragment
m/z 69.07
m/z 28
ESI: Loss of
NH3
CO. EI:CO+∙
or
C2H4+∙
Verdict:LC-ESI-MS/MS is vastly superior for quantitative trace analysis of the hydrobromide salt due to the preservation of the
[M+H]+
ion. GC-EI-MS is better suited for qualitative structural confirmation via library matching, provided the salt is neutralized first.
Self-Validating Experimental Protocols
To ensure reproducibility and analytical integrity, the following protocols are designed as self-validating systems. Causality for each critical step is explained to prevent common matrix effects.
Comparative sample preparation and MS workflow for hydrobromide salts.
Protocol A: LC-ESI-MS/MS Analysis (Direct Salt Injection)
Causality Focus: Bromide ions (
Br−
) can cause severe ion suppression in the ESI source. High dilution and chromatographic retention are mandatory to separate the analyte from the salt matrix.
Stock Preparation: Dissolve 1.0 mg of 2-aminocyclohexanone hydrobromide in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic acid. Vortex for 30 seconds.
Matrix Mitigation (Dilution): Dilute the stock solution 1:1000 in the initial mobile phase. Self-Validation: If the signal plateaus across serial dilutions, ion suppression from the bromide matrix is occurring; increase the dilution factor.
Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA). The polar analyte will elute early; ensure it elutes after the void volume to bypass the bromide solvent front.
Collision Energy (CE): Apply a CE sweep from 10 to 30 eV using Argon.
Transitions: Monitor 114.1
→
97.1 (Quantifier, CE ~15 eV) and 114.1
→
86.1 (Qualifier, CE ~25 eV).
Protocol B: GC-EI-MS Analysis (Free Base Conversion)
Causality Focus: Hydrobromide salts will precipitate and degrade in the hot GC inlet, destroying the column phase. Liquid-liquid extraction (LLE) isolates the volatile free base.
Free Base Conversion: Dissolve 5.0 mg of the hydrobromide salt in 1.0 mL of distilled water. Add 100 µL of 1M NaOH to adjust the pH to > 9. Self-Validation: Verify pH with indicator paper; the primary amine (
pKa≈8.5
) must be fully deprotonated to partition into the organic phase.
Liquid-Liquid Extraction: Add 1.0 mL of GC-grade Dichloromethane (DCM). Vortex vigorously for 1 minute, then centrifuge at 3000 rpm for 5 minutes to break any emulsions.
Recovery: Carefully extract the lower organic (DCM) layer. Dry over anhydrous
Na2SO4
to remove residual water, which damages GC columns.
GC-MS Parameters: Inject 1 µL (split ratio 10:1) onto a standard HP-5MS column (30 m x 0.25 mm x 0.25 µm).
Inlet temp: 250°C.
Oven program: 50°C (hold 1 min) ramped to 280°C at 15°C/min.
EI source: 70 eV, 230°C. Scan range: m/z 30–200.
References
Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
Fan, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules (MDPI), 28(18), 6510. Available at:[Link]
Safety & Regulatory Compliance
Safety
Operational Safety and Disposal Logistics for 2-Aminocyclohexanone Hydrobromide
2-Aminocyclohexanone hydrobromide is a critical building block in medicinal chemistry, predominantly utilized in the stereoselective synthesis of cis- and trans-aminoalcohols via condensation with organometallic reagents...
Author: BenchChem Technical Support Team. Date: April 2026
2-Aminocyclohexanone hydrobromide is a critical building block in medicinal chemistry, predominantly utilized in the stereoselective synthesis of cis- and trans-aminoalcohols via condensation with organometallic reagents[1]. Because it is a hydrobromide salt, its handling and disposal require strict logistical oversight. The presence of the bromide counterion dictates that all downstream waste must be managed as halogenated organic waste to prevent the formation of toxic byproducts during incineration[2].
Physicochemical & Hazard Profile
Understanding the physical properties of 2-aminocyclohexanone hydrobromide is the first step in designing a safe operational workflow.
Property
Value
Operational Implication
Chemical Name
2-Aminocyclohexanone hydrobromide
Target compound for disposal tracking.
CAS Number
92511-46-1
Essential identifier for EHS waste manifesting[3].
Physical State
Solid (Crystalline Powder)
Prone to aerosolization; requires local exhaust ventilation (LEV).
Solubility
Soluble in water and polar organics
Aqueous post-reaction waste will contain high bromide loads.
The Causality of PPE and Engineering Controls:
Hydrobromide salts of organic amines can be mildly hygroscopic and act as weak acids. Dust generation during weighing can lead to respiratory and mucosal irritation[5].
Engineering Controls: Always handle the solid powder within a certified chemical fume hood or a localized exhaust ventilation (LEV) system. This prevents airborne dust accumulation, which could otherwise lead to inhalation exposure[5].
PPE: Nitrile gloves (double-gloving recommended for spill cleanup), splash goggles, and a standard lab coat. If LEV is unavailable, an N95 or P100 particulate respirator is required to prevent inhalation of the active pharmaceutical intermediate[6].
Waste Routing & Segregation Logic
The Causality of Halogen Segregation:
The most critical logistical failure in handling 2-aminocyclohexanone hydrobromide is cross-contaminating non-halogenated waste streams. When halogenated compounds (containing F, Cl, Br, or I) are incinerated at standard temperatures, they can form highly toxic dioxins and corrosive hydrogen bromide (HBr) gas[7]. Therefore, halogenated waste must be routed to specialized high-temperature incinerators equipped with caustic scrubbers[2]. Introducing even a small amount of bromide-containing aqueous or organic waste into a non-halogenated carboy forces the entire volume to be reclassified as halogenated, exponentially increasing disposal costs and environmental risk[7].
Decision matrix for segregating 2-aminocyclohexanone hydrobromide waste streams.
Step-by-Step Disposal Methodologies
Protocol A: Disposal of Unreacted Solid Waste
Collection: Sweep or carefully scoop any expired, contaminated, or spilled 2-aminocyclohexanone hydrobromide solid into a compatible, sealable container (e.g., high-density polyethylene, HDPE)[5]. Do not use water to flush dry powder, as this generates unnecessary aqueous halogenated waste.
Labeling: Clearly label the container as "Hazardous Waste - Halogenated Organic Solid (Contains Bromide)."
Storage: Store in a cool, dry, well-ventilated secondary containment area away from strong oxidizers and bases until collection by an environmental health and safety (EHS) team[6].
Protocol B: Post-Reaction Quenching and Liquid Waste Segregation
When 2-aminocyclohexanone hydrobromide is reacted with organometallic reagents (e.g., butyllithium at -70°C), the reaction must be carefully quenched and the resulting phases segregated[1].
Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) to the reaction mixture at 0°C. Causality: NH₄Cl provides a mild, controlled proton source to safely quench excess highly reactive organometallics without the violent exotherm associated with pure water, while keeping the amine protonated to facilitate phase separation.
Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the target product into an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
Aqueous Phase Routing: The aqueous layer now contains the bromide ions (from the hydrobromide salt) and lithium/magnesium salts. Drain this strictly into the "Halogenated Aqueous Waste" container [4].
Organic Phase Routing: If the extraction solvent is non-halogenated (e.g., ether) and you have washed it sufficiently to remove all bromide salts, it may be routed to the "Non-Halogenated Organic Waste"[8]. However, if a chlorinated solvent (e.g., dichloromethane) was used for extraction, it must go into the "Halogenated Organic Waste" stream.
Protocol C: Spill Response
Isolation: Evacuate unnecessary personnel from the immediate area and ventilate the spillage area[5].
Containment: For solid spills, mechanically recover the product by sweeping or shoveling into suitable containers. Avoid generating airborne dust[9]. For liquid mixtures containing the dissolved salt, absorb with an inert material (such as clay or diatomaceous earth)[5].
Disposal: Place all contaminated cleanup materials (including paper towels and absorbent) into a solid halogenated waste bin, ensuring it is tightly sealed and labeled for institutional disposal[6].
References[3] 92511-46-1 2-aminoCyclohexanone hydrobromide. Chemicals-Supplier. https://www.chemicals-supplier.com/[1] Synthesis and conformational assignment of cis- and trans-2-amino-1-arylcyclohexanols. Canadian Journal of Chemistry. https://cdnsciencepub.com/doi/10.1139/v86-104[9] Material Safety Data Sheet - Pfizer. Pfizer. https://www.pfizer.com/[8] Hazardous Materials Disposal Guide. Nipissing University. https://www.nipissingu.ca/departments/human-resources/health-and-safety/hazardous-materials-disposal-guide[4] UWO Guide to Classifying Unwanted Materials. UW Oshkosh. https://uwosh.edu/[2] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency (EPA). https://nepis.epa.gov/[6] MSDS - Safety Data Sheet. Peptide.com. https://www.peptide.com/[5] TRIETHYLAMINE HYDROBROMIDE EXTRA PURE - Safety Data Sheet. Loba Chemie. https://www.lobachemie.com/[7] Disposal of chemical wastes. RiskAssess. https://www.riskassess.com.au/info/disposal_chemical_wastes